2-Fluoro-4-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-methoxypyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine. The presence of fluorine and methoxy groups in the pyrimidine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-4-methoxypyrimidine typically involves the substitution of chlorine atoms in 2-chloropyrimidine with fluorine using cesium fluoride in aprotic dipolar solvents . This method is preferred due to its efficiency in producing high yields of the desired fluoropyrimidine.
Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The use of cesium fluoride as the fluorinating agent and aprotic dipolar solvents ensures a consistent and high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-4-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Cesium fluoride in aprotic dipolar solvents.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-methoxypyrimidine has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-methoxypyrimidine involves its interaction with various molecular targets and pathways:
Thymidylate Synthase Inhibition: The compound inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, leading to the disruption of cell proliferation.
RNA and DNA Modifying Enzymes: It also inhibits RNA modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: A widely used fluorinated pyrimidine in cancer treatment.
2-Fluoropyrimidine: Another fluorinated pyrimidine with similar chemical properties.
Uniqueness: 2-Fluoro-4-methoxypyrimidine is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical reactivity and biological activity compared to other fluorinated pyrimidines .
Eigenschaften
CAS-Nummer |
39030-96-1 |
---|---|
Molekularformel |
C5H5FN2O |
Molekulargewicht |
128.10 g/mol |
IUPAC-Name |
2-fluoro-4-methoxypyrimidine |
InChI |
InChI=1S/C5H5FN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 |
InChI-Schlüssel |
OMQUOYFSRFPLLU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.